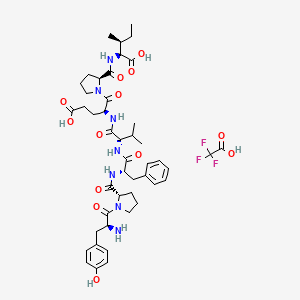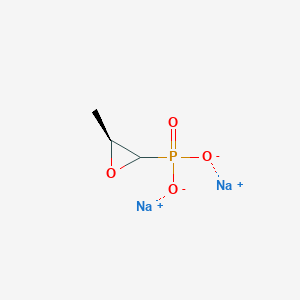
Fosfomycin (sodium)
説明
Fosfomycin (sodium) is a useful research compound. Its molecular formula is C3H5Na2O4P and its molecular weight is 182.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fosfomycin (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fosfomycin (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Properties and Spectrum
Fosfomycin Sodium, known for its bactericidal properties, plays a significant role in combating various bacterial infections. It is notably effective against a wide range of Gram-positive and Gram-negative bacteria, including pathogens like Staphylococcus aureus, Enterococcus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Its unique mechanism, inhibiting cell wall synthesis, enhances its effectiveness and allows for potential synergistic interactions with other antibiotics such as beta-lactams, aminoglycosides, and fluoroquinolones (Michalopoulos, Livaditis, & Gougoutas, 2011).
Tissue Penetration and Distribution
Fosfomycin exhibits excellent tissue penetration, reaching therapeutically relevant concentrations in various body sites. It effectively distributes into serum, kidneys, bladder wall, prostate, lungs, inflamed tissues, bone, cerebrospinal fluid, abscess fluid, and heart valves. This broad distribution makes it a viable option for treating systemic infections, particularly those caused by multidrug-resistant (MDR) pathogens (Roussos, Karageorgopoulos, Samonis, & Falagas, 2009).
Synergistic Effects and Combination Therapy
Fosfomycin’s ability to enhance the effectiveness of other antimicrobial agents through synergistic interactions is notable. Studies have indicated that when used in combination with fluoroquinolones, it exhibits enhanced antimicrobial activity against biofilms. Its properties are beneficial in formulating combination therapies, especially for MDR pathogens (Dijkmans et al., 2017).
Applications in Veterinary Medicine
In veterinary medicine, Fosfomycin is recognized for its bactericidal activity against both Gram-positive and Gram-negative bacteria and can act synergistically with other antibiotics. Its penetration into various tissues, including placenta, bone, muscle, liver, kidney, and skin/fat, alongside its low toxicity, makes it a promising candidate for treating infections in animals (Pérez, Tapia, & Soraci, 2014).
Emerging Applications and Research
Recent research is exploring the use of Fosfomycin beyond its traditional applications, particularly in the face of rising antimicrobial resistance. Its unique mode of action and efficacy against multidrug-resistant bacteria suggest that it might serve as an alternative treatment for various infections beyond urinary tract and gastrointestinal infections (Falagas et al., 2008).
特性
IUPAC Name |
disodium;[(3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2/t2-,3?;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQJIKUVJMTDG-ZNKPPGGASA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(O1)P(=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Na2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fosfomycin (sodium) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



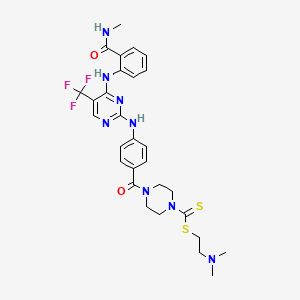
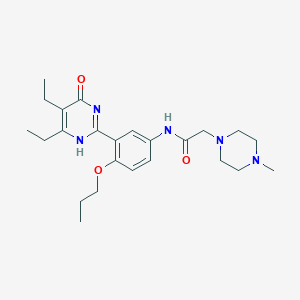

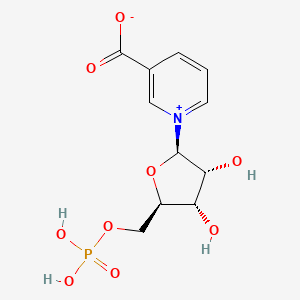
![6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)
![[(Z,2S)-4-[(1R,3R,4R,6S,7R)-6-acetyloxy-4-(acetyloxymethyl)-7-hydroxy-5-methylspiro[2-oxabicyclo[3.2.1]octane-8,2'-oxirane]-3-yl]-3-methylbut-3-en-2-yl] 3-methylbutanoate](/img/structure/B8107649.png)
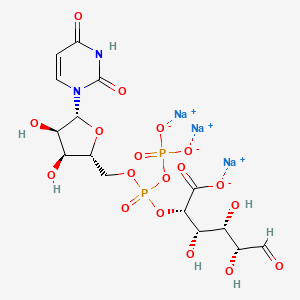
![[(1R,2S,3S,5R,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B8107663.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B8107666.png)
![4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide](/img/structure/B8107674.png)

